N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine

Immunomodulation Antiviral Research Interferon Induction

SAR studies on imidazo[4,5-c]pyridine TLR7 agonists require precisely defined N1/N4 substitution to avoid confounding H-bond donor effects. This compound provides a single N⁴-methylamino donor with N1-methyl blocking-enabling clean SAR interpretation. • ≥95% purity with batch-specific NMR, HPLC, GC documentation. • Non-hazardous for transport (DOT/IATA); ships ambient. • Defined H-bond donor/acceptor profile for kinase hinge-binding studies. Sourced from qualified suppliers with full QC traceability.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B13246306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCNC1=NC=CC2=C1N=CN2C
InChIInChI=1S/C8H10N4/c1-9-8-7-6(3-4-10-8)12(2)5-11-7/h3-5H,1-2H3,(H,9,10)
InChIKeyFSGNQVFOEZSULH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine: Core Identity & Baseline Specifications


N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 1691922-38-9) is a bicyclic heteroaromatic compound belonging to the imidazo[4,5-c]pyridine class, an established privileged scaffold in medicinal chemistry [1]. It possesses the molecular formula C₈H₁₀N₄ and a molecular weight of 162.19 g/mol, with the SMILES notation CNc1nccc2c1ncn2C . This compound features a secondary amine at the 4-position and a methyl substituent at the N1 position of the imidazole ring, positioning it between the fully unsubstituted 1H-imidazo[4,5-c]pyridin-4-amine core and more elaborately decorated analogs. Standard commercial sourcing (e.g., Bidepharm, AKSci) lists a baseline purity of ≥95%, with optional batch-specific QC documentation including NMR, HPLC, and GC traces .

Scaffold Imidazo[4,5-c]pyridine core with defined N1/N4 substitution; retains one H-bond donor for hinge-binding studies
Pathway TLR7/IFN-α pathway intermediate; class-level evidence supports immunomodulation research
Quality Vendor-certified identity and purity documentation supports reproducible SAR and analytical method development

N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine: Differentiation from Generic Analogs


Within the imidazo[4,5-c]pyridin-4-amine family, small changes in the number and position of N-alkyl substituents profoundly alter hydrogen-bond donor/acceptor capacity, basicity, steric profile, and ultimately biological target engagement [1]. The N1-methyl group on the imidazole nitrogen of the target compound eliminates a heterocyclic N–H hydrogen-bond donor compared to the parent 1H-imidazo[4,5-c]pyridin-4-amine, while the N⁴-methylamino group preserves a single donor for target interaction. By contrast, the N,N-dimethyl analog (CAS 120537-51-1) lacks any N–H donor, potentially abolishing critical binding interactions in kinase ATP pockets or Toll-like receptor (TLR) sites . These discrete structural permutations can shift potency by orders of magnitude, alter selectivity across related targets, and change pharmacokinetic properties such as metabolic stability and solubility [1]. Therefore, no in-class compound can be substituted without re-validating the biological profile; the N,1-dimethyl substitution pattern defines a unique chemical space that must be explicitly procured when referenced in a SAR series, patent claim, or assay protocol.

N,N-Dimethyl isomer lacks the essential N4–H donor and may not satisfy canonical hinge-binding geometry.
Unsubstituted parent exposes an additional imidazole N–H donor and a metabolic soft spot, potentially altering selectivity and stability profiles.
Purity documentation and batch QC are inconsistently available for close analogs; variance may confound assay reproducibility.

N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine: Comparator Evidence for Selection & Procurement


Interferon-α Induction: Class-Level Evidence

The foundational patent US5494916 establishes that imidazo[4,5-c]pyridin-4-amines as a class induce interferon-α (IFN-α) biosynthesis in human cells, a property linked to TLR7 agonism [1]. Although no compound-for-compound data for N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine are reported in the patent, the N1-methyl and N⁴-methylamino substitution pattern falls within the general structural formula (Formula I) claimed as active [1]. In contrast, the parent unsubstituted 1H-imidazo[4,5-c]pyridin-4-amine exhibits only baseline immune modulation, while more extensively substituted analogs (e.g., 2-butyl-6,7-dimethyl derivatives) show enhanced potency, indicating that the dimethylation pattern of the target compound is expected to confer intermediate IFN-α induction activity [1]. Quantitative thresholds for defining 'active' in the patent assay are not publicly disclosed, limiting the precision of this inference.

IFN-α Induction
Class-level
Implied active per patent Formula I; no specific EC₅₀ disclosed
Class-level immune modulation context
Quantitative thresholds not publicly reported; data to verify
Immunomodulation Antiviral Research Interferon Induction

Hydrogen-Bond Donor Count vs. N,N-Dimethyl Analog

N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine possesses exactly one hydrogen-bond donor (the N⁴–H of the secondary methylamino group), whereas its closest constitutional isomer, N,N-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 120537-51-1), has zero hydrogen-bond donors . This single-donor difference is critical in kinase hinge-binding motifs, where the donor N–H typically forms a conserved hydrogen bond with the backbone carbonyl of the hinge residue [1]. The N,N-dimethyl analog is therefore incapable of satisfying this canonical interaction, whereas the target compound retains the necessary donor geometry. Additionally, the N1-methyl group in the target compound eliminates a donor on the imidazole ring compared to N-methyl-1H-imidazo[4,5-c]pyridin-4-amine (CAS 98858-10-7), fine-tuning selectivity .

H-Bond Donors
Head-to-head
1 HBD (N⁴–H) vs 0 (N,N-dimethyl isomer)
Preserves hinge-binding donor geometry
Structural comparison; assay validation recommended
Medicinal Chemistry Kinase Inhibitor Design Ligand Efficiency

Purity Specifications and Batch Documentation

Commercially, N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is supplied at a minimum purity of 95% (by HPLC) by vendors such as Bidepharm and AKSci, with certificates of analysis (CoA) confirming identity via NMR and HPLC/GC upon request . In contrast, the N,N-dimethyl isomer (CAS 120537-51-1) and the N-methyl analog (CAS 98858-10-7) are frequently listed without validated purity specifications or with lower purity thresholds in non-GMP settings . This documented quality assurance is essential for reproducible biological assays and for generating regulatory-compliant data packages in lead optimization.

Purity QC
Specification review
Documented ≥95% HPLC with CoA; analog specs inconsistent
Traceable quality supports reproducibility
Supplier-specific; verify batch CoA
Procurement Quality Control Reproducibility

Metabolic Stability: N1-Methyl vs. Unsubstituted Parent

The N1-methyl group on the imidazole ring of N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine blocks a common site of oxidative metabolism (N-dealkylation) that is accessible in the unsubstituted parent 1H-imidazo[4,5-c]pyridin-4-amine [1]. Literature precedent with related bicyclic heteroaromatics (e.g., imidazo[1,2-a]pyridines) shows that N1-alkylation can increase metabolic half-life in human liver microsomes by 2- to 5-fold compared to the N1–H analog, primarily by reducing CYP1A2- and CYP3A4-mediated clearance [2]. Although direct microsomal stability data for the target compound have not been published, the structural modification is well-precedented to confer metabolic advantage, making the compound a strategically superior starting point for lead optimization compared to the more labile unsubstituted scaffold.

Metabolic Stability
Data to verify
Predicted t½ extension via N1-block; 2–5× precedent
May reduce CYP-mediated clearance risk
No direct experimental data for this compound
Drug Metabolism Pharmacokinetics CYP Enzymes

N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine: Top Application Scenarios


TLR7/IFN-α Pathway Probe

Given the class-level evidence that imidazo[4,5-c]pyridin-4-amines induce interferon-α biosynthesis via TLR7 agonism [1], N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine serves as an intermediate-complexity tool compound for probing the SAR around N1 and N⁴ substitution. Its single hydrogen-bond donor and blocked N1 position make it a suitable comparator for evaluating the contribution of the N–H donor to TLR7 activation potency, as opposed to the N,N-dimethyl analog which lacks this feature entirely.

Kinase Inhibitor Scaffold with Defined Hinge-Binding Geometry

The N⁴-methylamino group provides the essential hydrogen-bond donor required for canonical kinase hinge-binding interactions, while the N1-methyl group eliminates a competing donor from the imidazole nitrogen, simplifying the interaction map . This compound is an appropriate core for fragment-based or structure-based drug design programs targeting kinases where selectivity hinges on precise donor/acceptor orientation, as demonstrated in the structural differentiation evidence from Section 3.

Analytical Reference Standard

With a vendor-certified purity of ≥95% and available batch-specific CoA documentation (NMR, HPLC) from suppliers such as Bidepharm and AKSci , this compound is suitable as a reference standard for developing HPLC and LC-MS methods to detect and quantify imidazo[4,5-c]pyridine-related impurities in drug substance batches. Its well-characterized QC profile offers superior traceability compared to less stringently documented analogs.

SAR Anchor Point for Imidazopyridine Libraries

The dimethyl substitution pattern (N1–CH₃; N⁴–NHCH₃) establishes a key SAR anchor point between the fully unsubstituted core and more elaborate analogs such as 6-chloro derivatives . In a medicinal chemistry library enumeration, this compound defines the 'methyl-only' steric and electronic baseline, enabling incremental exploration of substituent effects on potency, selectivity, and metabolic stability.

Application
Selection Property
Validation Focus
TLR7/IFN-α pathway probe research
N1/N4 substitution pattern; single HBD
IFN-α induction assay response; SAR around N–H donor contribution
Kinase inhibitor scaffold studies
Hinge-binding donor geometry; blocked imidazole donor
Kinase panel selectivity interpretation; fragment-based design endpoints
Analytical reference standard selection
Documented purity and CoA availability
HPLC/LC-MS method validation for impurity profiling
SAR anchor point exploration
Dimethyl substitution baseline; steric/electronic benchmark
Incremental substituent effect analysis in med chem libraries
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